molecular formula C12H12ClN3S B2406403 6-chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine CAS No. 478258-44-5

6-chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine

Cat. No.: B2406403
CAS No.: 478258-44-5
M. Wt: 265.76
InChI Key: LCRNLHPOPGUZPR-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine (CAS: 478258-44-5) is a substituted pyrimidine derivative with the molecular formula C₁₂H₁₂ClN₃S and a molar mass of 265.76 g/mol . Key structural features include:

  • A pyrimidine ring substituted with a chlorine atom at position 4.
  • A methylsulfanyl (-SMe) group at position 2.
  • An N-methyl-N-phenylamine moiety at position 3.

Predicted physicochemical properties include a density of 1.32 g/cm³, boiling point of 415.9°C, and a pKa of 1.30, indicating weak acidity .

Properties

IUPAC Name

6-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3S/c1-16(9-6-4-3-5-7-9)11-8-10(13)14-12(15-11)17-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRNLHPOPGUZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC(=NC(=N2)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the chlorination of a pyrimidine derivative followed by methylation and the introduction of a methylsulfanyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine is investigated for its potential therapeutic properties. Research has indicated that it may possess:

  • Anti-inflammatory Properties : Studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.
  • Anticancer Activity : Preliminary research indicates that this compound may inhibit certain cancer cell lines, making it a candidate for further development in oncology.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for:

  • Substitution Reactions : The presence of the chlorine and methylsulfanyl groups facilitates various substitution reactions, which are crucial for creating diverse chemical entities.
  • Synthesis of Heterocycles : It can be used in the synthesis of other heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is explored for its potential applications in:

  • Polymer Development : Its chemical properties may be utilized to develop new polymers with specific functionalities.
  • Nanotechnology : The compound's ability to interact with various substrates may lead to innovations in nanomaterial applications.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrimidine compounds exhibited significant anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. The specific role of this compound in this context is currently under investigation but shows promise based on structural similarities with known anti-inflammatory agents.

Case Study 2: Anticancer Research

Research conducted on the anticancer properties of pyrimidine derivatives has shown that they can induce apoptosis in cancer cells. A particular study highlighted the effectiveness of similar compounds against breast cancer cell lines, suggesting that this compound could be further evaluated for its cytotoxic potential.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

N-Alkyl and N-Aryl Modifications

6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine (CAS: 339017-83-3)

  • Formula : C₇H₁₀ClN₃S
  • Key Differences : Replaces the N-methyl-N-phenyl group with a simpler N-ethyl group.
  • Impact : Reduced steric bulk compared to the phenyl group may enhance solubility but decrease binding affinity in hydrophobic environments .

6-Chloro-N-(1-methylethyl)-2-(methylsulfonyl)-4-pyrimidinamine (CAS: 1289386-49-7) Formula: C₈H₁₂ClN₃O₂S Key Differences: Features a sulfonyl (-SO₂Me) group instead of methylsulfanyl (-SMe) and an isopropylamine substituent. The isopropyl group may improve lipophilicity .

Substitution Position and Additional Functional Groups

4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine (CAS: 23497-36-1)

  • Formula : C₁₁H₁₀Cl₂N₃
  • Key Differences : Chlorine at position 4 (vs. 6) and a methyl group at position 6.
  • Impact : Altered substitution pattern may affect ring electronics and steric interactions, influencing binding to biological targets .

4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine (CAS: 1639975-60-2) Formula: C₁₀H₁₄ClN₅O Key Differences: Incorporates a morpholino ring and dimethylamino group.

Functional Group Modifications

6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine (CAS: 1111698-32-8)

  • Formula : C₁₀H₁₀ClN₃O
  • Key Differences : Replaces the methylsulfanyl group with a methyl group and adds a furan moiety.
  • Impact : The furan ring may enhance π-π stacking interactions but could increase susceptibility to oxidative metabolism .

Structural and Property Comparison Table

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
6-Chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine (478258-44-5) C₁₂H₁₂ClN₃S 265.76 6-Cl, 2-SMe, N-Me-Ph pKa = 1.30; Predicted density = 1.32 g/cm³
6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine (339017-83-3) C₇H₁₀ClN₃S 203.52* 6-Cl, 2-SMe, N-Et Simpler structure; potential solubility advantages
6-Chloro-N-(1-methylethyl)-2-(methylsulfonyl)-4-pyrimidinamine (1289386-49-7) C₈H₁₂ClN₃O₂S 249.72 6-Cl, 2-SO₂Me, N-isopropyl Enhanced metabolic stability
4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine (23497-36-1) C₁₁H₁₀Cl₂N₃ 266.13 4-Cl, 6-Me, 2-NH-(4-Cl-Ph) Dual chloro-substitution; possible toxicity concerns
4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine (1639975-60-2) C₁₀H₁₄ClN₅O 255.71 4-Cl, 6-morpholino, N,N-dimethyl Improved solubility via morpholino

*Calculated based on atomic masses.

Biological Activity

6-chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a pyrimidine ring substituted with chlorine, methyl, and methylsulfanyl groups, as well as a phenyl group. The following sections detail its biological activity, including its synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C₆H₈ClN₃S
  • Molecular Weight : 189.67 g/mol
  • CAS Number : 478258-67-2

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research demonstrates that this compound shows significant activity against various strains of bacteria. For instance, it has been evaluated for its effectiveness against Gram-positive bacteria and mycobacterial strains. In a comparative study, it was found to be more effective than traditional antibiotics like ampicillin and isoniazid against certain strains of Staphylococcus aureus and Mycobacterium tuberculosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a critical role in inflammation. The IC₅₀ values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs such as celecoxib . This suggests that the compound could serve as a lead for developing new anti-inflammatory agents.

Anticancer Potential

In vitro studies have highlighted the anticancer potential of this compound. It demonstrated selective cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells:

  • Enzyme Inhibition : The compound inhibits enzymes like COX-2, leading to reduced production of pro-inflammatory mediators.
  • Cell Cycle Regulation : It may interfere with cell cycle progression in cancer cells, promoting apoptosis.

Research Findings and Case Studies

StudyFindings
Demonstrated significant antibacterial activity against S. aureus and M. tuberculosis, outperforming traditional antibiotics.
Showed potent COX-2 inhibition with IC₅₀ values comparable to celecoxib; suggests strong anti-inflammatory potential.
Exhibited selective cytotoxicity against multiple cancer cell lines; indicates potential as an anticancer agent.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or environmental chemistry?

  • Methodological Answer : Explore its use as a ligand in coordination polymers (via X-ray diffraction) or as a precursor for photocatalytic degradation studies (e.g., TiO₂-mediated oxidation). Monitor degradation products using high-resolution mass spectrometry .

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